molecular formula C11H15NO2 B12653334 Butyl 6-methylpyridine-2-carboxylate CAS No. 39640-52-3

Butyl 6-methylpyridine-2-carboxylate

Cat. No.: B12653334
CAS No.: 39640-52-3
M. Wt: 193.24 g/mol
InChI Key: JHBFXWFPYWWMKA-UHFFFAOYSA-N
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Description

Butyl 6-methylpyridine-2-carboxylate is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, specifically a butyl ester of 6-methylpyridine-2-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methylpyridine-2-carboxylate typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

6-methylpyridine-2-carboxylic acid+butanolacid catalystbutyl 6-methylpyridine-2-carboxylate+water\text{6-methylpyridine-2-carboxylic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-methylpyridine-2-carboxylic acid+butanolacid catalyst​butyl 6-methylpyridine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products

    Hydrolysis: 6-methylpyridine-2-carboxylic acid and butanol.

    Reduction: Butyl 6-methylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Butyl 6-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methylpyridine-2-carboxylic acid: The parent acid of butyl 6-methylpyridine-2-carboxylate.

    Ethyl 6-methylpyridine-2-carboxylate: An ester with a shorter alkyl chain.

    Methyl 6-methylpyridine-2-carboxylate: An ester with an even shorter alkyl chain.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other esters of 6-methylpyridine-2-carboxylic acid. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

39640-52-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butyl 6-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3

InChI Key

JHBFXWFPYWWMKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC(=N1)C

Origin of Product

United States

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